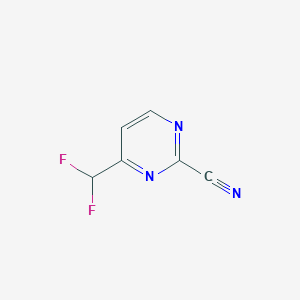

4-(Difluoromethyl)pyrimidine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Difluoromethyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H3F2N3 . It has a molecular weight of 155.11 . It is a solid substance and is typically stored in a refrigerator .

Molecular Structure Analysis

The InChI code for 4-(Difluoromethyl)pyrimidine-2-carbonitrile is 1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H . This indicates that the compound has a pyrimidine ring with a difluoromethyl group attached at the 4-position and a carbonitrile group at the 2-position.Physical And Chemical Properties Analysis

4-(Difluoromethyl)pyrimidine-2-carbonitrile is a solid substance . It has a molecular weight of 155.11 . The compound is typically stored in a refrigerator and shipped at room temperature .科学的研究の応用

Organic Synthesis

4-(Difluoromethyl)pyrimidine-2-carbonitrile is a valuable building block in organic synthesis. Its difluoromethyl group can act as a versatile functional group, allowing for the creation of various complex molecules. This compound is particularly useful in constructing pyrimidine derivatives, which are crucial in synthesizing natural products and pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, 4-(Difluoromethyl)pyrimidine-2-carbonitrile serves as a precursor for developing new drugs. Pyrimidine derivatives have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The compound’s ability to form stable and biologically active structures makes it an essential component in drug design .

Material Science

The unique properties of 4-(Difluoromethyl)pyrimidine-2-carbonitrile make it a candidate for creating advanced materials. Its chemical stability and reactivity can be harnessed to develop new polymers or coatings with specific characteristics, such as increased resistance to heat or chemicals .

Chemical Synthesis

This compound is used in chemical synthesis to introduce fluorinated groups into molecules, which can significantly alter their chemical and physical properties. Fluorination can lead to increased lipophilicity, stability, and bioavailability of molecules, making 4-(Difluoromethyl)pyrimidine-2-carbonitrile a valuable reagent in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, derivatives of 4-(Difluoromethyl)pyrimidine-2-carbonitrile can be used as standards or reagents. Their well-defined structure and properties allow for accurate calibration of instruments and validation of analytical methods .

Chromatography

The compound’s derivatives can be utilized in chromatography as stationary phases or as components of the mobile phase. Their interaction with various analytes can help in the separation and identification of complex mixtures .

Antimicrobial Agent Development

Research has shown that pyrimidine derivatives exhibit antimicrobial activity. As such, 4-(Difluoromethyl)pyrimidine-2-carbonitrile can be used to synthesize new antimicrobial agents, potentially leading to treatments for resistant bacterial strains .

Cytotoxicity Studies

The compound is also involved in cytotoxicity studies for cancer research. By forming derivatives that target cancerous cells, researchers can explore new avenues for cancer treatment and understand the mechanisms of drug action .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

作用機序

Target of Action

The compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

Pyrimidine derivatives are often used in the development of drugs due to their ability to interact with various biological targets. They can act as building blocks of nucleic acids, inhibit enzymes, interact with various receptors, and more .

Biochemical Pathways

As a pyrimidine derivative, this compound could potentially be involved in nucleic acid synthesis or other cellular processes involving pyrimidines .

Pharmacokinetics

Factors such as its molecular weight (15511 ) and structure could influence its absorption, distribution, metabolism, and excretion.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and presence of other molecules. Its difluoromethyl group might enhance its stability and lipophilicity, potentially influencing its interaction with biological targets .

特性

IUPAC Name |

4-(difluoromethyl)pyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGDEFRFUQRWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)pyrimidine-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2953338.png)

![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)

![2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2953344.png)

![ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2953346.png)

![[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2953347.png)

![N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2953353.png)

![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2953354.png)

![2-chloro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2953355.png)